molecular formula C4H2Cl4O B087388 Acrolein, 3,3-dichloro-2-(dichloromethyl)- CAS No. 14129-84-1

Acrolein, 3,3-dichloro-2-(dichloromethyl)-

Cat. No. B087388
CAS RN: 14129-84-1
M. Wt: 207.9 g/mol
InChI Key: VGAPMLASFWCDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acrolein, 3,3-dichloro-2-(dichloromethyl)- is a chemical compound that is used in various industrial processes. It is a highly reactive and toxic compound that can cause detrimental effects on human health and the environment. The purpose of

Mechanism Of Action

Acrolein is a highly reactive compound that can interact with various biomolecules, including proteins, DNA, and lipids. It can form covalent bonds with these molecules, leading to alterations in their structure and function. Acrolein has been shown to induce oxidative stress, inflammation, and cell death in various cell types.

Biochemical And Physiological Effects

Acrolein has been shown to have a wide range of biochemical and physiological effects. It can induce oxidative stress, inflammation, and cell death in various cell types. It has also been shown to alter the expression of various genes and proteins involved in cellular signaling pathways and immune responses.

Advantages And Limitations For Lab Experiments

Acrolein has several advantages for use in lab experiments, including its highly reactive nature and ability to form covalent bonds with various biomolecules. However, it is also highly toxic and can cause detrimental effects on human health and the environment. Careful handling and disposal of acrolein are necessary to ensure the safety of researchers and the environment.

Future Directions

There are several future directions for the use of acrolein in scientific research. One area of interest is the development of new therapeutic agents that target acrolein-induced oxidative stress and inflammation. Another area of interest is the study of the role of acrolein in various diseases, including cancer and neurodegenerative disorders.
Conclusion
Acrolein, 3,3-dichloro-2-(dichloromethyl)- is a highly reactive and toxic compound that has been widely used in scientific research. It has several advantages for use in lab experiments, including its ability to form covalent bonds with various biomolecules. However, careful handling and disposal are necessary to ensure the safety of researchers and the environment. There are several future directions for the use of acrolein in scientific research, including the development of new therapeutic agents and the study of its role in various diseases.

Synthesis Methods

Acrolein is typically synthesized through the oxidation of propylene or glycerol. The process involves the use of a catalyst, such as silver or copper, to initiate the oxidation reaction. The resulting product is a clear, colorless liquid with a pungent odor.

Scientific Research Applications

Acrolein has been widely used in scientific research due to its highly reactive nature and ability to form covalent bonds with various biomolecules. It has been used as a cross-linking agent in the study of protein structure and function, as well as in the development of new therapeutic agents for various diseases.

properties

CAS RN

14129-84-1

Product Name

Acrolein, 3,3-dichloro-2-(dichloromethyl)-

Molecular Formula

C4H2Cl4O

Molecular Weight

207.9 g/mol

IUPAC Name

3,3-dichloro-2-(dichloromethyl)prop-2-enal

InChI

InChI=1S/C4H2Cl4O/c5-3(6)2(1-9)4(7)8/h1,3H

InChI Key

VGAPMLASFWCDHB-UHFFFAOYSA-N

SMILES

C(=O)C(=C(Cl)Cl)C(Cl)Cl

Canonical SMILES

C(=O)C(=C(Cl)Cl)C(Cl)Cl

Other CAS RN

14129-84-1

synonyms

2-(DICHLOROMETHYL)-3,3-DICHLOROPROPENAL

Origin of Product

United States

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